molecular formula C5H10N6O4 B3196045 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane CAS No. 949-56-4

3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane

Cat. No.: B3196045
CAS No.: 949-56-4
M. Wt: 218.17 g/mol
InChI Key: UOYIYWCAYFTQLH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane typically involves the nitration of hexamine (urotropine) under controlled conditions. The reaction is carried out in fuming nitric acid at low temperatures, ranging from -8°C to -36°C . The process involves the formation of intermediate compounds such as 1-nitroso-3,5,7-trinitro-1,3,5,7-tetraazacyclooctane (MNX), which is further nitrated to produce HMX .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The presence of water and nitrogen oxides in the reaction mixture can influence the formation of intermediate products and the overall yield of HMX .

Chemical Reactions Analysis

Types of Reactions

3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane is primarily used in the field of high-energy materials. Its applications include:

Mechanism of Action

The mechanism of action of 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane involves electrophilic attack by nitronium ions (NO2+) and nitrosonium ions (NO+) on the nitrogen atoms at positions 3 and 7. This leads to the formation of cationic intermediates, which are then attacked by nucleophilic water molecules, resulting in the formation of HMX . The presence of nitrogen oxides and water in the reaction mixture can significantly influence the reaction pathway and yield .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high nitrogen content and its role as a key intermediate in the synthesis of HMX. Its stability and reactivity under specific conditions make it a valuable compound in the field of high-energy materials .

Properties

IUPAC Name

3,7-dinitro-1,3,5,7-tetrazabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N6O4/c12-10(13)8-2-6-1-7(4-8)5-9(3-6)11(14)15/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYIYWCAYFTQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2CN(CN1CN(C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10915232
Record name 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10915232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949-56-4
Record name Dinitropentamethylenetetramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=949-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5,7-Tetraazabicyclo(3.3.1)nonane, 3,7-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10915232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 5
3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane
Reactant of Route 6
3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane

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